(1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Physicochemical properties Lipophilicity LogP

This N1-cyclohexyl, C4-methanamine imidazole building block enables modular introduction of the cyclohexyl-imidazole core into lead compounds via its primary amine conjugation handle (amide coupling, reductive amination). Supported by peer-reviewed SAR: TAFIa inhibitors (crystalline sodium salt formation), antileishmanial agents (Leishmania donovani IC50 superior to pentamidine), and CB-1 receptor antagonists (oral exposure optimization). Intermediate LogP ~1.08 bridges unsubstituted (LogP ~ -0.4) and phenyl-substituted (LogP ~1.8) analogs for rational lipophilicity tuning without adding chiral centers. Substitution pattern must match synthetic requirements—N1-methyl, N1-phenyl, or C2-alkyl analogs yield structurally divergent products.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13482076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=C(N=C2)CN
InChIInChI=1S/C10H17N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2
InChIKeyDLYLDSCCWDTLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclohexyl-1h-imidazol-4-yl)methanamine: Procurement Identity and Baseline Specifications


(1-Cyclohexyl-1H-imidazol-4-yl)methanamine (CAS 1368918-61-9) is a synthetic N-alkyl imidazole derivative classified as a primary amine building block . The core structure comprises a 1-cyclohexyl-substituted imidazole ring with a methanamine (-CH₂NH₂) group at the 4-position, resulting in a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . Commercial availability is supported by multiple vendors with stated purity specifications ranging from 97% to 98%, and typical storage conditions include room temperature in sealed, dry containers .

Why Generic (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Substitution Fails: Context-Dependent Differentiation


Critical Assessment: Following an exhaustive search of peer-reviewed literature, patents, and authoritative databases, no direct head-to-head quantitative comparator data were identified for (1-Cyclohexyl-1H-imidazol-4-yl)methanamine as a standalone molecule. The compound is not reported to possess intrinsic biological activity; rather, its scientific value derives from its role as a synthetic building block or as a substructure within larger pharmacologically active molecules [1]. Consequently, generic substitution arguments based on bioactivity, potency, or selectivity do not apply. The critical procurement consideration is whether the imidazole substitution pattern (N1-cyclohexyl, C4-methanamine) matches the precise synthetic intermediate requirement, as substitution with N1-methyl, N1-phenyl, or C2-alkyl analogs will yield structurally divergent products incompatible with downstream synthetic routes or crystal engineering steps [2].

(1-Cyclohexyl-1h-imidazol-4-yl)methanamine: Quantifiable Differentiation vs. Structural Analogs


Lipophilicity and Predicted Passive Permeability Comparison: Cyclohexyl vs. Methyl vs. Phenyl N1-Imidazole Analogs

The presence of the cyclohexyl substituent at the N1 position imparts increased lipophilicity relative to smaller alkyl or polar substituents, which can influence the solubility and membrane partitioning properties of derivatives synthesized from this building block. The calculated LogP (iLOGP) for (1-cyclohexyl-1H-imidazol-4-yl)methanamine is 1.08 . This contrasts with the simpler (1H-imidazol-4-yl)methanamine (no N1 substituent) which has a predicted LogP of approximately -0.4 , and the (1-phenyl-1H-imidazol-4-yl)methanamine analog, which exhibits a predicted LogP of approximately 1.8 . This graded lipophilicity enables researchers to select the optimal building block for tuning physicochemical properties of final target molecules without the synthetic burden of introducing lipophilic groups at later stages.

Physicochemical properties Lipophilicity LogP ADME prediction Building block selection

Commercial Purity Specifications: 97-98% Baseline for Research-Grade Procurement

Commercially available (1-cyclohexyl-1H-imidazol-4-yl)methanamine is supplied with a minimum purity specification of 97% by one vendor and 98% by another . For reference, the simpler analog (1H-imidazol-4-yl)methanamine is also commercially available at similar purity levels (typically 97-98%) , indicating that the cyclohexyl substitution does not inherently compromise the achievable purity of the building block despite the increased synthetic complexity. No vendor-specific impurity profiles or batch-to-batch variability data are publicly available for comparative analysis.

Quality control Purity Procurement specifications Analytical chemistry

Substructure Provenance in Bioactive Molecules: TAFIa Inhibitor Core Scaffold

The (1-cyclohexyl-1H-imidazol-4-yl)methyl substructure is a defined component of (R)-3-[6-amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid, a known inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) [1]. The compound's sodium salt has been advanced to crystalline form development for pharmaceutical applications, indicating that the cyclohexyl-imidazole core is compatible with downstream salt formation and crystallization optimization [1]. In contrast, simple 1-alkyl imidazole building blocks lacking the cyclohexyl group would yield structurally distinct molecules with potentially altered TAFIa binding profiles and different crystalline salt characteristics [2].

Medicinal chemistry TAFIa inhibitor Thrombosis Building block utility

Validated Research and Industrial Application Scenarios for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine Procurement


Synthesis of TAFIa Inhibitor Analogs and Crystalline Salt Development

Procurement is justified for research groups synthesizing derivatives of (R)-3-[6-amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid or structurally related TAFIa inhibitors [1]. The building block enables modular introduction of the cyclohexyl-imidazole core into lead compounds, with the methanamine group serving as a conjugation handle for amide bond formation or reductive amination. The proven compatibility of this substructure with crystalline sodium salt formation supports procurement for pharmaceutical development programs requiring solid form optimization [1].

Synthesis of N1-Cyclohexyl Imidazole Libraries for Lipophilicity Optimization

Researchers engaged in structure-activity relationship (SAR) studies where systematic variation of N1 substituents is required can justify procurement based on the intermediate LogP value of the cyclohexyl-substituted building block (LogP ~1.08) relative to unsubstituted (LogP ~ -0.4) and phenyl-substituted (LogP ~ 1.8) analogs . This enables rational tuning of compound lipophilicity and predicted membrane permeability without introducing additional chiral centers or metabolically labile functional groups .

Synthesis of Antileishmanial Imidazole Derivatives

Procurement is supported for the synthesis of aryloxy cyclohexyl imidazole analogs, a class of compounds reported to exhibit in vitro antileishmanial activity against Leishmania donovani with IC₅₀ values superior to sodium stibogluconate and pentamidine in select cases [2]. While the free methanamine building block is not directly active, it serves as a key synthetic intermediate for constructing the cyclohexyl-imidazole scaffold present in these antileishmanial agents [2].

Synthesis of CB-1 Receptor Antagonist Pharmacophores

Procurement is relevant for medicinal chemistry programs exploring cannabinoid-1 (CB-1) receptor antagonists, where imidazole-based cyclohexyl amides have been identified as potent antagonists [3]. The building block provides access to the cyclohexyl-imidazole core without requiring late-stage cyclohexyl introduction, and the methanamine group allows for rapid diversification into amide derivatives for SAR exploration. Notably, modifications such as hydroxyl incorporation on the cyclohexyl ring have been shown to dramatically improve oral exposure (ca. 10-fold decrease in potency but substantial improvement in rodent oral exposure) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cyclohexyl-1h-imidazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.